2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one
Overview
Description
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is a chemical compound with the molecular formula C6Cl6O . It is also known by other names such as 2,4-Cyclohexadien-1-one, hexachloro- (6CI,7CI); 2,2,3,4,5,6-Hexachloro-2,4-cyclohexadien-1-one; 2,2,3,4,5,6-Hexachlorocyclohexadienone; 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone; Hexachloro-2,4-cyclohexadienone .
Physical And Chemical Properties Analysis
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is a yellow to brownish crystalline solid . It has a melting point of 46-49 °C and a boiling point of 110-112 °C (Press: 0.1 Torr) . The estimated density is 1.7737 .Scientific Research Applications
Organic Synthesis
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one: is utilized in organic synthesis as an electrophilic chlorination reagent. It’s particularly effective for introducing chlorine atoms into organic molecules, which can significantly alter their chemical properties. For instance, it’s used in the organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds, which is a critical step in synthesizing optically active bi-functionalized compounds like α-chlorinated carbonyls .
Pharmaceutical Manufacturing
In the pharmaceutical industry, chlorinated compounds play a crucial role. Many top-selling drugs contain chlorine because chlorinated analogs often provide better metabolic stability without losing substrate binding affinity2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one can be used to introduce chlorine into drug molecules, enhancing their pharmacokinetic properties .
Catalysis
This compound can act as a catalyst in certain chemical reactions. Its ability to donate chlorine atoms can be harnessed to facilitate various catalytic processes, making it valuable in research exploring new catalytic methods .
Safety and Hazards
Mechanism of Action
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one, also known as 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, is a chemical compound with the molecular formula C6Cl6O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound can be used as a catalyst , suggesting that it may interact with its targets to facilitate certain chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound is a yellow to brownish crystalline solid , suggesting that its physical state could be influenced by temperature and other environmental conditions.
properties
IUPAC Name |
2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJNWQYENOWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175569 | |
Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21306-21-8 | |
Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the structural characteristics of 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one and how is it synthesized?
A1: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6Cl6O and a molecular weight of 300.76 g/mol []. It is a six-membered ring structure with alternating single and double bonds (cyclohexadienone) containing a ketone functional group (C=O) and six chlorine atoms substituted for hydrogen atoms.
Q2: How does 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one facilitate regioselective chlorination of aromatic substrates, and what are the potential applications of this reaction?
A2: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one acts as a chlorinating agent, enabling the introduction of chlorine atoms into aromatic rings with a degree of control over the position of chlorination (regioselectivity) []. While the exact mechanism isn't detailed in the provided abstracts, it likely involves interactions between the chlorine atoms of the reagent and the aromatic substrate, potentially through donor-acceptor and hydrogen bonding interactions as suggested in one of the papers [].
Q3: What are the stability concerns associated with 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, and how can they be addressed during storage and handling?
A3: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is susceptible to isomerization upon exposure to light []. To prevent degradation, the compound should be stored in a dark vessel, well-protected from light. Handling should always be conducted in a well-ventilated fume hood due to potential hazards associated with chlorinated organic compounds [].
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